4-Bromo-2,6-di-tert-butylphenol

Catalog No.
S662128
CAS No.
1139-52-2
M.F
C14H21BrO
M. Wt
285.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-di-tert-butylphenol

CAS Number

1139-52-2

Product Name

4-Bromo-2,6-di-tert-butylphenol

IUPAC Name

4-bromo-2,6-ditert-butylphenol

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

InChI

InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3

InChI Key

SSQQUEKFNSJLKX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br

As a terminating comonomer in polymer synthesis:

  • 4-Br-DTBP can act as a terminating comonomer in the phase-transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol (4-Br-DMP) []. This specific application utilizes its ability to control the chain growth of the polymer, resulting in a well-defined polymer structure.

As a building block for functional molecules:

  • 4-Br-DTBP serves as a crucial reactant in the synthesis of 1,1-[1,10-decanediylbis(oxy)]bis[(2,6-ditertbutyl-4-bromo)benzene], a monomer []. This synthesized monomer further undergoes reaction with 1,10-dibromodecane to form poly(p-phenylenevinylene) derivatives, which are valuable materials in optoelectronic applications.

In the development of hindered phenol antioxidants:

  • 4-Br-DTBP participates in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (NArOH), a norbornene comonomer containing a hindered phenol group []. This functional group provides antioxidant properties, making NArOH a valuable component in various research areas, including polymer stabilization and material protection.

As a catalyst precursor:

  • When reacted with methyl aluminum, 4-Br-DTBP forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) []. MABR acts as a catalyst in the transformation of various epoxides into carbonyl compounds, finding applications in organic synthesis and related research fields.

4-Bromo-2,6-di-tert-butylphenol is an organic compound with the molecular formula C14H21BrOC_{14}H_{21}BrO and a molecular weight of 285.22 g/mol. It is characterized by the presence of a bromine atom at the para position (4-position) and two tert-butyl groups at the ortho positions (2 and 6) of a phenolic ring. This compound appears as a yellow solid and has notable optical activity, with an optical rotation of +42.8° in methanol .

The compound is known for its applications in various chemical processes, particularly in organic synthesis and as a pharmaceutical intermediate. Its structure allows for significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and interactions with other molecules.

4-Bromo-2,6-di-tert-butylphenol itself is not widely studied for its biological activity. However, its role often lies in the properties it imparts to the compounds synthesized from it. For instance, the steric hindrance introduced by the tert-butyl groups can affect the reactivity and physical properties of the resulting polymers or catalysts [].

When exposed to light, which can lead to the formation of various degradation products in solution .
  • Alkylation: It serves as a key reagent for primary alpha-alkylation of carbonyl compounds when reacted with methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) .
  • Substitution Reactions: The bromine atom can be substituted by nucleophiles in various organic reactions, making it useful in synthetic organic chemistry.
  • Several methods exist for synthesizing 4-Bromo-2,6-di-tert-butylphenol:

    • Bromination of 2,6-Di-tert-butylphenol: This method involves the electrophilic bromination of 2,6-di-tert-butylphenol using bromine or a brominating agent.
    • Using Bromobenzene: Another approach is to react bromobenzene with tert-butyl lithium followed by hydrolysis to yield the desired phenolic compound .
    • Reflux Method: A common laboratory method involves refluxing a solution of 4-bromo-2,6-di-tert-butylphenol with potassium carbonate in acetone and dimethyl sulfate under inert conditions to yield various derivatives .

    4-Bromo-2,6-di-tert-butylphenol finds utility in several fields:

    • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds due to its reactive bromine atom.
    • Antioxidants: The compound may be utilized as an antioxidant in polymer formulations and food preservation.
    • Research Chemicals: It serves as a reagent in organic synthesis and materials science research.

    Interaction studies involving 4-Bromo-2,6-di-tert-butylphenol have focused on its reactivity with other chemical species:

    • Complex Formation: It has been studied for its ability to form complexes with metal ions or other organic molecules.
    • Reactivity with Nucleophiles: The bromine substituent allows for nucleophilic substitution reactions, which can be explored for synthesizing new compounds or materials .

    Similar Compounds: Comparison

    Several compounds share structural similarities with 4-Bromo-2,6-di-tert-butylphenol. Here are some notable examples:

    Compound NameCAS NumberSimilarity Score
    5-Bromo-1,3-di-tert-butyl-2-methoxybenzene1516-96-70.92
    3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol128272-29-70.88
    2-Bromo-4,6-di-tert-butylphenolNot availableSimilar structure
    3-Bromo-2,6-di-tert-butylphenolNot availableSimilar structure

    These compounds exhibit variations in their substituents or core structures but maintain similar functional properties that can lead to comparable applications in chemical synthesis and biological studies.

    XLogP3

    5.6

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1139-52-2

    Wikipedia

    4-Bromo-2,6-di-tert-butylphenol

    Dates

    Modify: 2023-08-15

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